CP-481715 - 212790-31-3

CP-481715

Catalog Number: EVT-264808
CAS Number: 212790-31-3
Molecular Formula: C26H31FN4O4
Molecular Weight: 482.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CP 481715 a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases. P-481,715 binds to human CCR1 with a Kd of 9.2 nm. and displaces 125I-labeled CCL3 from CCR1-transfected cells with an IC50 of 74 nm. CP-481,715 fully blocks the ability of CCL3 and CCL5 to stimulate receptor signaling (guanosine 5'-O-(thiotriphosphate) incorporation; IC50 = 210 nm), calcium mobilization (IC50 = 71 nm), monocyte chemotaxis (IC50 = 55 nm), and matrix metalloproteinase 9 release (IC50 = 54 nm). CP-481,715 retains activity in human whole blood, inhibiting CCL3-induced CD11b up-regulation and actin polymerization (IC50 = 165 and 57 nm, respectively) on monocytes. CP-481,715 inhibits cell infiltration and inflammatory responses in human CCR1 transgenic mice.
Source and Classification

CP-481715 is derived from the quinoxaline-2-carboxylic acid family, specifically characterized by its structure as a carboxamide derivative. Its chemical name is 4(R)-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-methyloctylamide . The compound's selectivity for CCR1 over other G-protein-coupled receptors is greater than 100-fold, making it a valuable candidate for therapeutic applications targeting inflammatory pathways .

Synthesis Analysis

The synthesis of CP-481715 involves several key steps, primarily focusing on the construction of the quinoxaline scaffold and subsequent modifications to achieve the desired pharmacological properties. The process can be summarized as follows:

  1. Initial Compound Formation: The synthesis begins with the formation of a quinoxaline derivative through a series of reactions that include cyclization and functional group modifications.
  2. Reduction and Saponification: The ketone group within the structure undergoes reduction followed by saponification to introduce hydroxyl groups.
  3. Iodolactonization: This step involves the formation of a lactone ring, which is critical for enhancing the biological activity of the compound.
  4. Ozonolysis: Ozonolysis is employed to cleave specific double bonds in the molecule, allowing for further functionalization.
  5. Intramolecular Aldol Reaction: Finally, an intramolecular aldol reaction is conducted to finalize the structure and ensure stability .

These synthetic routes have been optimized for scalability, facilitating the production of CP-481715 in larger quantities for clinical testing.

Molecular Structure Analysis

The molecular structure of CP-481715 features a quinoxaline core with several functional groups that contribute to its biological activity. Key aspects include:

  • Quinoxaline Backbone: This bicyclic structure is essential for receptor binding.
  • Carboxamide Group: Enhances solubility and interaction with CCR1.
  • Hydroxyl Groups: Located at positions 2 and 7 on the quinoxaline ring, these groups are crucial for hydrogen bonding with the receptor .

The compound's binding affinity to CCR1 has been quantified with a dissociation constant (Kd) of 9.2 nM, indicating strong interaction capabilities .

Chemical Reactions Analysis

CP-481715 participates in several significant chemical reactions relevant to its mechanism of action:

  • Receptor Binding: It competes with CCL3 (chemokine ligand) for binding to CCR1, effectively blocking downstream signaling pathways.
  • Signal Transduction Inhibition: The compound inhibits guanosine 5'-O-(thiotriphosphate) incorporation and calcium mobilization triggered by CCL3 and CCL5, with IC50 values of 210 nM and 71 nM respectively .
  • Monocyte Chemotaxis Inhibition: CP-481715 shows remarkable efficacy in inhibiting monocyte migration induced by inflammatory signals, with an IC50 value of 55 nM .

These reactions underscore its potential therapeutic applications in modulating immune responses.

Mechanism of Action

The mechanism of action of CP-481715 primarily involves its role as a competitive antagonist at the CCR1 receptor. By binding to this receptor, CP-481715 prevents natural ligands such as CCL3 and CCL5 from activating it. This blockade leads to:

  • Inhibition of Chemotactic Responses: The compound effectively reduces monocyte migration towards sites of inflammation.
  • Reduction in Cytokine Release: It decreases matrix metalloproteinase 9 release, which is involved in tissue remodeling during inflammatory processes .

Studies have indicated that CP-481715 can inhibit up to 90% of monocyte chemotactic activity in samples from patients with rheumatoid arthritis, suggesting significant therapeutic potential in treating chronic inflammatory conditions .

Physical and Chemical Properties Analysis

CP-481715 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Demonstrates good solubility in organic solvents, which aids in formulation development.
  • Stability: The compound remains stable under physiological conditions, making it suitable for therapeutic applications.

Additionally, its pharmacokinetic profile indicates favorable absorption characteristics when administered systemically .

Applications

CP-481715 has promising applications in various scientific fields:

  1. Pharmaceutical Development: As a selective antagonist for CCR1, it holds potential for developing treatments targeting rheumatoid arthritis, multiple sclerosis, and other inflammatory diseases.
  2. Research Tool: It serves as a valuable tool for studying CCR1-mediated signaling pathways and their roles in inflammation and immune responses.
  3. Potential Cancer Therapy: Emerging research suggests that CCR1 antagonism may also play a role in modulating tumor microenvironments, particularly in hematological malignancies like multiple myeloma .
Introduction to CCR1 Antagonism in Inflammatory Pathogenesis

Role of CCR1 in Chemokine-Mediated Inflammatory Signaling

CCR1, a G-protein-coupled chemokine receptor, binds multiple ligands including CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3). This receptor is expressed on monocytes, neutrophils, T cells, and dendritic cells, serving as a master regulator of leukocyte trafficking to inflammatory sites [1] [6]. Upon ligand binding, CCR1 activates downstream signaling pathways involving:

  • Calcium ion mobilization
  • Guanosine 5'-O-(thiotriphosphate) (GTPγS) incorporation
  • Matrix metalloproteinase-9 (MMP9) release
  • Actin polymerization and chemotaxis

These processes collectively enable leukocyte migration across endothelial barriers into tissues, establishing chronic inflammation through self-perpetuating loops where recruited cells produce additional CCR1 ligands [2] [6]. In rheumatoid arthritis (RA) synovium, CCR1+ monocytes dominate inflammatory infiltrates, with synovial fluid showing potent monocyte chemotactic activity attributable to CCR1 ligands in 73% (11/15) of patient samples [2] [3].

Rationale for Targeting CCR1 in Autoimmune and Inflammatory Disorders

The overexpression of CCR1 and its ligands in RA, multiple sclerosis (MS), and transplant rejection pathologies provides a compelling therapeutic rationale:

  • Synovial Pathology: RA synovium shows 5-10× higher CCL3/CCL5 expression versus healthy tissue, correlating with macrophage infiltration and joint destruction [2] [6]
  • Multiple Sclerosis: CCR1+ T cells accumulate in active CNS lesions, with cerebrospinal fluid showing elevated CCL3 levels during relapses [3] [8]
  • Transplant Rejection: Cardiac allografts demonstrate upregulated CCR1 ligands, driving lymphocyte infiltration that compromises graft survival [5]

Preclinical evidence indicates that disrupting CCR1 signaling:

  • Reduces leukocyte migration by >80% in inflammation models
  • Suppresses pro-inflammatory cytokine release (IFN-γ, IL-2)
  • Inhibits tissue-destructive enzymes like MMP9 [4] [7]

Table 1: CCR1 Ligands and Their Inflammatory Roles

LigandAlternative NamePrimary Cell TargetsRole in Disease
CCL3MIP-1αMonocytes, T cellsRA synovial inflammation, MS relapses
CCL5RANTEST cells, eosinophilsTransplant rejection, allergic inflammation
CCL7MCP-3Monocytes, dendritic cellsChronic inflammation amplification
CCL14HCC-1MonocytesBasal chemotactic activity

Historical Development of Small-Molecule CCR1 Antagonists

Early CCR1 drug discovery (1998-2003) faced challenges in achieving human receptor specificity and oral bioavailability. CP-481715 emerged from systematic screening of quinoxaline-2-carboxamide derivatives, optimized for:

  • High binding affinity (Kd < 10 nM)
  • >100-fold selectivity over related chemokine receptors (CCR2, CCR3, CCR5)
  • Favorable pharmacokinetics in primate models [1] [7]

Phase I trials (2007) demonstrated dose-linear pharmacokinetics in humans up to 300 mg, establishing proof-of-mechanism through ex vivo inhibition of CCL3-induced CD11b upregulation on monocytes [5]. However, subsequent RA clinical development was halted due to limited efficacy of CCR1 antagonists like MLN3897, which failed to outperform placebo in ACR20 response rates (35% vs 33%) despite 90% receptor occupancy [8]. This suggests complexities in CCR1 biology or redundant chemokine pathways in established inflammation.

Properties

CAS Number

212790-31-3

Product Name

CP-481715

IUPAC Name

N-[(2S,3S,5R)-5-carbamoyl-1-(3-fluorophenyl)-3,8-dihydroxy-8-methylnonan-2-yl]quinoxaline-2-carboxamide

Molecular Formula

C26H31FN4O4

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C26H31FN4O4/c1-26(2,35)11-10-17(24(28)33)14-23(32)21(13-16-6-5-7-18(27)12-16)31-25(34)22-15-29-19-8-3-4-9-20(19)30-22/h3-9,12,15,17,21,23,32,35H,10-11,13-14H2,1-2H3,(H2,28,33)(H,31,34)/t17-,21+,23+/m1/s1

InChI Key

YEQJVHQCUDMXFG-FHZYATBESA-N

SMILES

CC(C)(CCC(CC(C(CC1=CC(=CC=C1)F)NC(=O)C2=NC3=CC=CC=C3N=C2)O)C(=O)N)O

Solubility

Soluble in DMSO, not in water

Synonyms

CP 481,715
CP 481715
CP-481,715
CP-481715
CP481,715
CP481715
quinoxaline-2-carboxylic acid (4-carbamoyl-1-(3-fluorobenzyl)-2,7-dihydroxy-7-methyloctyl)amide

Canonical SMILES

CC(C)(CCC(CC(C(CC1=CC(=CC=C1)F)NC(=O)C2=NC3=CC=CC=C3N=C2)O)C(=O)N)O

Isomeric SMILES

CC(C)(CC[C@H](C[C@@H]([C@H](CC1=CC(=CC=C1)F)NC(=O)C2=NC3=CC=CC=C3N=C2)O)C(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.